

(R)-1-Methoxypropan-2-amine hydrochloride

structural formula and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-Methoxypropan-2-amine hydrochloride

Cat. No.: B591868

[Get Quote](#)

An In-depth Technical Guide to (R)-1-Methoxypropan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **(R)-1-Methoxypropan-2-amine hydrochloride**, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The document details its chemical structure, stereochemistry, physicochemical properties, and key synthetic and analytical methodologies.

Core Compound Identity and Structure

(R)-1-Methoxypropan-2-amine hydrochloride is an organic compound classified as a primary amine hydrochloride salt.^[1] Its structure features a propane backbone with a methoxy group at the first carbon and an amine group at the second. The carbon atom at the second position (C2) is a chiral center, and this molecule represents the (R)-enantiomer.

The stereochemistry is crucial as the biological activity of molecules derived from this chiral amine often depends significantly on the specific enantiomeric form.^[2] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.^[1]

Structural Formula:

The two-dimensional structure of **(R)-1-Methoxypropan-2-amine hydrochloride** is as follows:

(The asterisk (*) indicates the chiral center with (R) configuration.)*

Stereochemistry:

The absolute configuration at the chiral center (C2) is designated as 'R' according to the Cahn-Ingold-Prelog priority rules. This is explicitly denoted by the SMILES string COC--INVALID-LINK--C.Cl and the InChI identifier 1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-/m1./s1.

Physicochemical and Spectroscopic Data

Quantitative data for **(R)-1-Methoxypropan-2-amine hydrochloride** is summarized below. It is important to note that while major commercial suppliers offer this compound, they often do not provide detailed analytical data, which remains limited in publicly accessible literature.

Property	Value	Citation(s)
Molecular Formula	C ₄ H ₁₂ ClNO	
Molecular Weight	125.60 g/mol	[3]
Appearance	White crystalline solid	[1]
Form	Solid	
Solubility	Soluble in water and polar organic solvents	[1]
Storage Temperature	2-8°C, Inert atmosphere	[3]
SMILES	COC--INVALID-LINK--C.Cl	
InChI Key	RVDUOVVHQKMQLM- PGMHMLKASA-N	
CAS Number	626220-76-6	[3]

Synthesis and Characterization Protocols

Experimental Protocol: Asymmetric Synthesis

The primary route for synthesizing enantiomerically pure (R)-1-Methoxypropan-2-amine is through the asymmetric reductive amination of the prochiral ketone, 1-methoxy-2-propanone. Biocatalytic methods using (R)-selective transaminases are particularly effective for this transformation, offering high enantioselectivity and environmentally benign conditions.

Objective: To synthesize **(R)-1-Methoxypropan-2-amine hydrochloride** from 1-methoxy-2-propanone.

Materials:

- 1-methoxy-2-propanone
- Amine donor (e.g., Isopropylamine)
- (R)-selective amine transaminase (ω -TA)
- Pyridoxal 5'-phosphate (PLP) cofactor
- Buffer solution (e.g., potassium phosphate, pH 7.5)
- Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
- Organic solvents for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Reaction Setup: In a temperature-controlled reaction vessel, dissolve the (R)-selective transaminase and PLP cofactor in the buffer solution.
- Substrate Addition: Add the amine donor, followed by the dropwise addition of 1-methoxy-2-propanone.
- Enzymatic Reaction: Maintain the reaction at a controlled temperature (e.g., 30-40°C) and pH (e.g., 7.5) with gentle agitation. Monitor the reaction progress using gas chromatography

(GC) or high-performance liquid chromatography (HPLC) with a chiral column to determine conversion and enantiomeric excess (ee).^[4]

- **Workup:** Once the reaction reaches the desired conversion, terminate it by adjusting the pH to >10 with a base (e.g., NaOH) to deprotonate the amine product.
- **Extraction:** Extract the resulting free amine, (R)-1-Methoxypropan-2-amine, from the aqueous solution using an organic solvent such as ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude free amine.
- **Salt Formation:** Dissolve the crude amine in a suitable anhydrous solvent (e.g., diethyl ether). Add a stoichiometric amount of HCl solution (e.g., 2M in diethyl ether) dropwise with stirring.
- **Isolation:** The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure **(R)-1-Methoxypropan-2-amine hydrochloride**.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

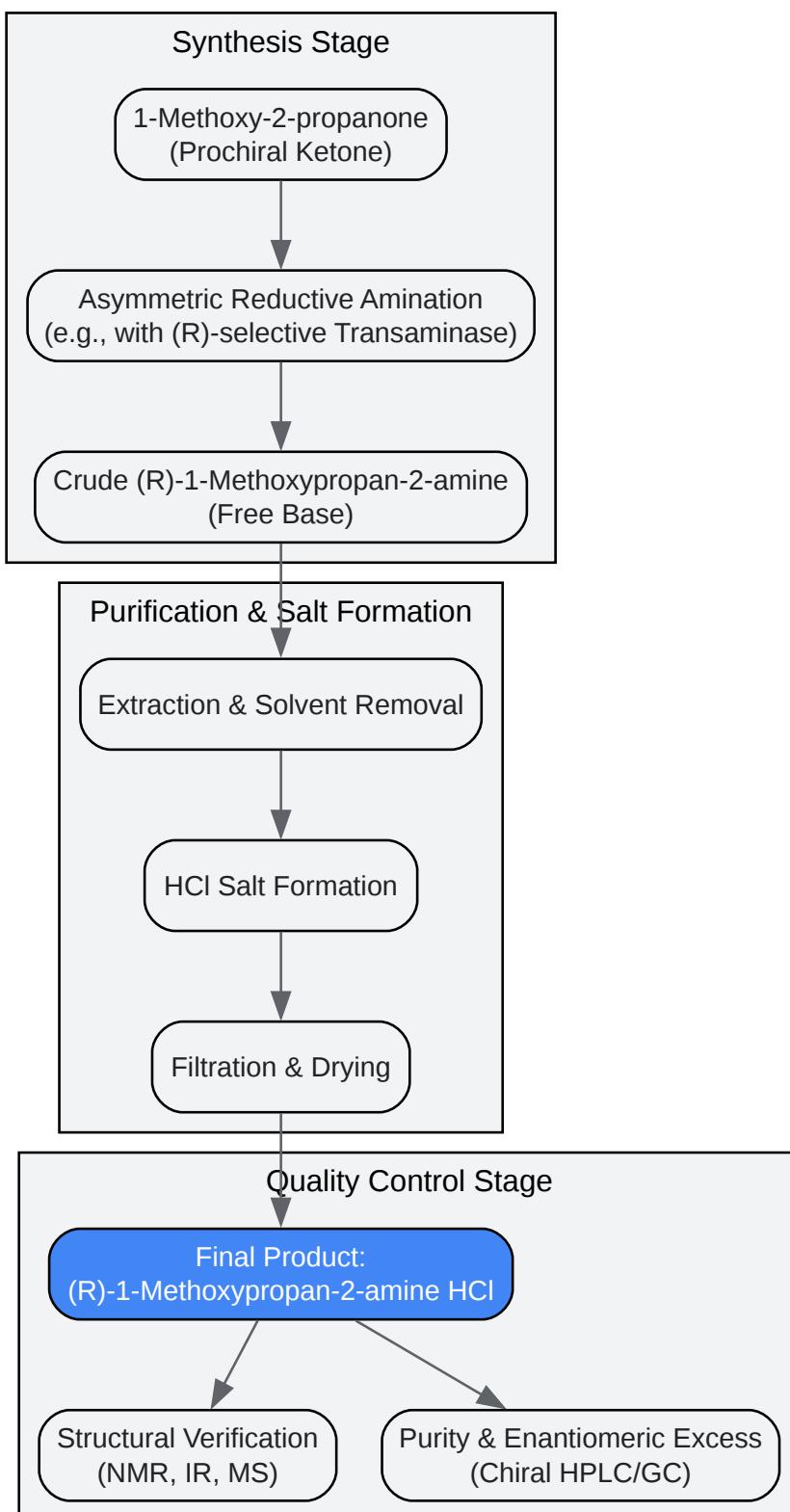
- **Objective:** To confirm the chemical structure.
- **Protocol:** Dissolve a sample in a deuterated solvent (e.g., D₂O or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- **Expected ¹H NMR Signals (in D₂O):**
 - A doublet corresponding to the C3 methyl protons (-CH-CH₃).
 - A multiplet for the C2 methine proton (-CH-NH₃⁺).
 - A singlet for the methoxy protons (-O-CH₃).
 - A multiplet (or two diastereotopic protons) for the C1 methylene protons (-CH₂-O-).

- A broad singlet for the amine protons ($-\text{NH}_3^+$), which may exchange with D_2O .

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Objective: To identify functional groups.
- Protocol: Analyze a solid sample using an ATR-FTIR spectrometer.
- Expected Peaks:
 - Broadband around $2800\text{-}3200\text{ cm}^{-1}$ corresponding to the N-H stretching of the ammonium salt ($\text{R}-\text{NH}_3^+$).
 - Peak around 1100 cm^{-1} corresponding to the C-O-C stretching of the ether group.
 - Peaks in the $2850\text{-}3000\text{ cm}^{-1}$ region for C-H stretching.

3. Mass Spectrometry (MS):

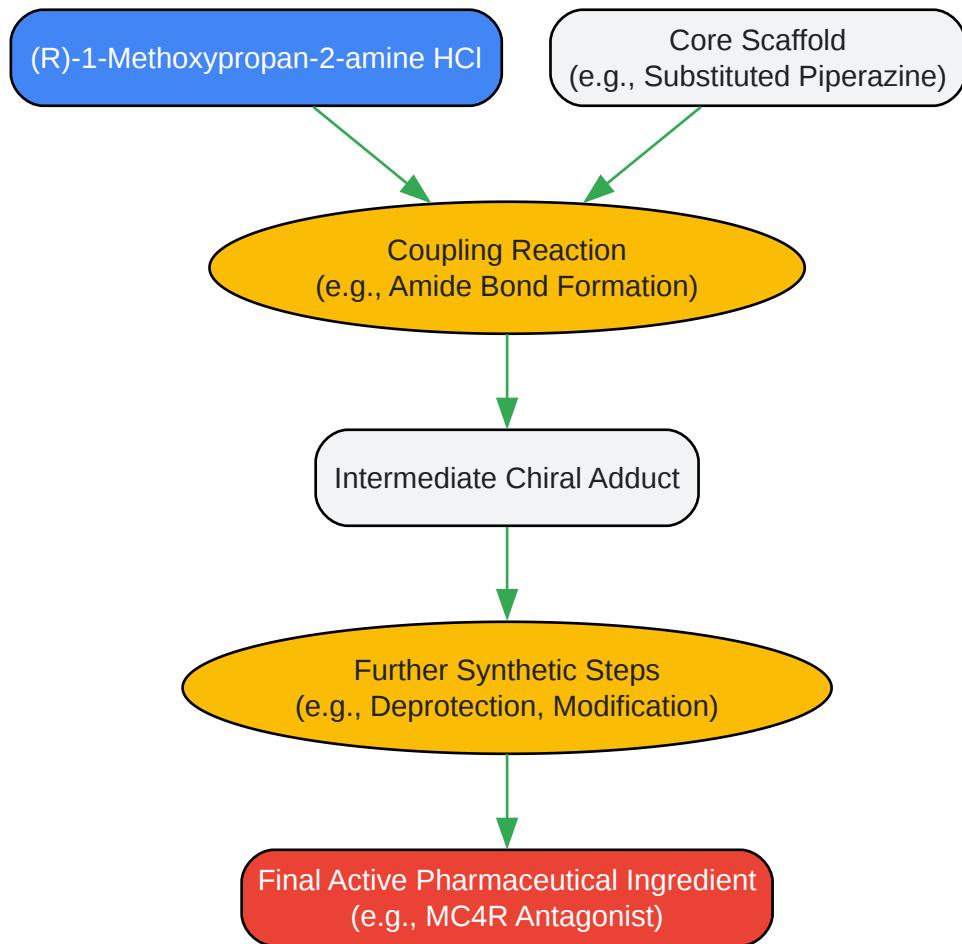

- Objective: To determine the molecular weight and fragmentation pattern.
- Protocol: Analyze a sample using Electrospray Ionization (ESI) in positive ion mode.
- Expected Result: The mass spectrum should show a prominent peak for the free amine cation $[\text{M}+\text{H}]^+$ at m/z corresponding to the molecular weight of the free amine ($\text{C}_4\text{H}_{11}\text{NO}$), which is approximately 90.09.

Visualized Workflows and Applications

(R)-1-Methoxypropan-2-amine hydrochloride is a valuable chiral intermediate. Its primary application lies in serving as a stereochemically defined fragment for the construction of more complex, biologically active molecules.

General Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from starting materials to a fully characterized final product.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of the title compound.

Role as a Chiral Building Block in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical candidates, including antagonists for the melanocortin-4 receptor (MC4R), which are investigated for applications like managing appetite.^[5] The diagram below illustrates its role in a representative synthetic pathway.

[Click to download full resolution via product page](#)

Caption: Role as a chiral building block in a representative pharmaceutical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (R)-1-Methoxypropan-2-amine hydrochloride (EVT-1468812) | 626220-76-6 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. 626220-76-6|(R)-1-Methoxypropan-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 5. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]
- To cite this document: BenchChem. [(R)-1-Methoxypropan-2-amine hydrochloride structural formula and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591868#r-1-methoxypropan-2-amine-hydrochloride-structural-formula-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com